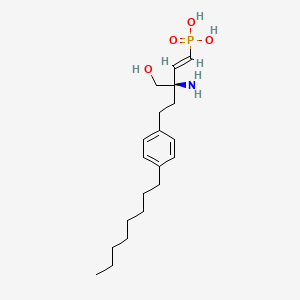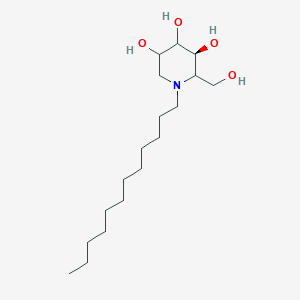
3-Hydroxy-9-hexadecenoyl-L-carnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-9-hexadecenoyl-L-carnitine is a compound that belongs to the class of acylcarnitines. It is an ester of carnitine with 3-hydroxy-9-hexadecenoic acid. This compound plays a significant role in the metabolism of fatty acids, particularly in the transport of fatty acids into the mitochondria for β-oxidation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-9-hexadecenoyl-L-carnitine typically involves the esterification of L-carnitine with 3-hydroxy-9-hexadecenoic acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The reaction is usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-9-hexadecenoyl-L-carnitine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the hexadecenoic acid moiety can be reduced to form a saturated fatty acid.
Substitution: The ester bond can be hydrolyzed to release L-carnitine and 3-hydroxy-9-hexadecenoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Hydrolysis can be carried out using acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-9-hexadecenoyl-L-carnitine.
Reduction: Formation of 3-hydroxyhexadecanoyl-L-carnitine.
Substitution: Release of L-carnitine and 3-hydroxy-9-hexadecenoic acid.
Applications De Recherche Scientifique
3-Hydroxy-9-hexadecenoyl-L-carnitine has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and fatty acid metabolism.
Biology: Investigated for its role in cellular metabolism and energy production.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of dietary supplements and functional foods.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-9-hexadecenoyl-L-carnitine involves its role in the transport of fatty acids into the mitochondria. It facilitates the β-oxidation of fatty acids, leading to the production of acetyl-CoA, which enters the citric acid cycle to generate ATP. The molecular targets include carnitine acyltransferases and mitochondrial transport proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxyhexadecanoyl-L-carnitine
- 9-Hexadecenoyl-L-carnitine
- L-Carnitine
Uniqueness
3-Hydroxy-9-hexadecenoyl-L-carnitine is unique due to the presence of both a hydroxyl group and a double bond in its fatty acid moiety. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other acylcarnitines .
Propriétés
Formule moléculaire |
C18H37NO4 |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
(3S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15?,16?,17-,18?/m0/s1 |
Clé InChI |
TYXAKMAAZJJHCB-DFQJWARBSA-N |
SMILES isomérique |
CCCCCCCCCCCCN1CC(C([C@H](C1CO)O)O)O |
SMILES canonique |
CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


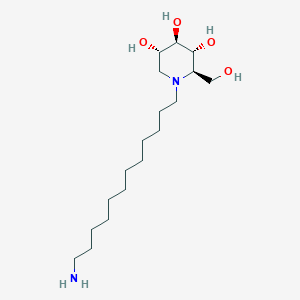
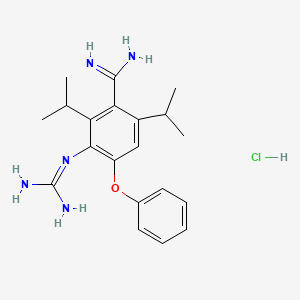
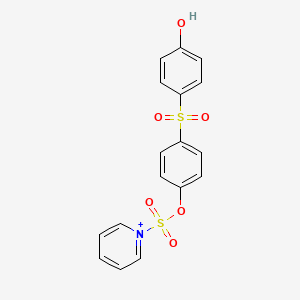
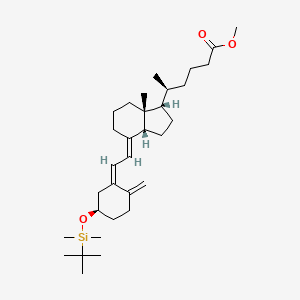
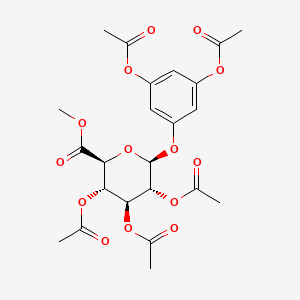
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
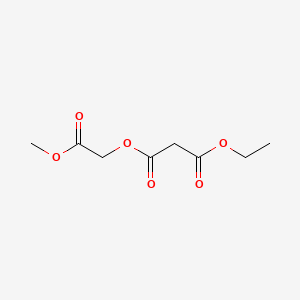


![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
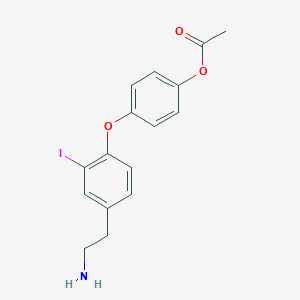
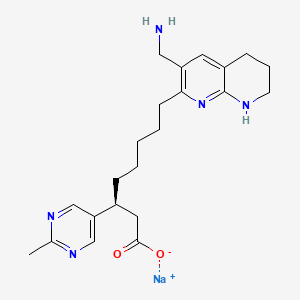
![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
